molecular formula C15H14N4O2S2 B11625575 3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11625575
M. Wt: 346.4 g/mol
InChI Key: FHWURJVRDUYYKO-NTMALXAHSA-N
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Description

This compound is a heterocyclic organic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a 4-oxo-2-thioxo-1,3-thiazolidine moiety via a conjugated (Z)-configured methylidene bridge. Its structural complexity arises from the interplay of aromatic pyrimidine rings, sulfur-containing thiazolidinone systems, and alkyl side chains, which collectively influence its electronic properties and biological interactions.

Properties

Molecular Formula

C15H14N4O2S2

Molecular Weight

346.4 g/mol

IUPAC Name

(5Z)-5-[[4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H14N4O2S2/c1-2-6-16-12-9(8-10-13(20)18-15(22)23-10)14(21)19-7-4-3-5-11(19)17-12/h3-5,7-8,16H,2,6H2,1H3,(H,18,20,22)/b10-8-

InChI Key

FHWURJVRDUYYKO-NTMALXAHSA-N

Isomeric SMILES

CCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)NC(=S)S3

Canonical SMILES

CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)NC(=S)S3

Origin of Product

United States

Preparation Methods

Formation of the Pyrido[1,2-a]Pyrimidin-4-One Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. For example:

  • Step 1 : Reaction of 2-aminopyridine with ethyl acetoacetate under acidic conditions yields 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Step 2 : Introduction of the propylamino group at position 2 is achieved through nucleophilic substitution using propylamine in the presence of a base like potassium carbonate.

Key Reaction Conditions:

StepReagents/ConditionsYieldReference
1Ethyl acetoacetate, H2SO4, reflux (6 h)78%
2Propylamine, K2CO3, DMF, 80°C (12 h)65%

Thiazolidinone Ring Formation

The thiazolidinone moiety is introduced via Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one intermediate and a thiazolidinone precursor.

Method A: Cyclocondensation with Thiourea

  • Step 3 : Reaction of 3-formyl-pyrido[1,2-a]pyrimidin-4-one with thiourea and chloroacetic acid in acetic acid yields the thiazolidin-5-ylidene intermediate.

  • Step 4 : Z-configuration is maintained by controlling reaction temperature (60–70°C) and using catalytic p-toluenesulfonic acid.

Method B: Use of Preformed Thiazolidinone Derivatives

  • Alternative Approach : Coupling 2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one with a preformed (Z)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylideneacetic acid via peptide coupling reagents (e.g., EDC/HOBt).

Comparative Data:

MethodReagentsTemp./TimeYieldPurity
AThiourea, CH3COOH, 70°C, 8 h62%95%
BEDC, HOBt, DCM, rt, 24 h58%92%

Key Reaction Mechanisms

Knoevenagel Condensation

The formation of the (Z)-configured methylidene bridge is critical. Mechanistic studies indicate:

  • The reaction proceeds via deprotonation of the active methylene group in the thiazolidinone precursor, followed by nucleophilic attack on the aldehyde group of the pyrido[1,2-a]pyrimidin-4-one.

  • Steric and electronic effects favor the Z-isomer, which is stabilized by intramolecular hydrogen bonding.

Control of Stereochemistry

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Z-selectivity by stabilizing the transition state.

  • Catalysts : Fe3O4 nanoparticles have been reported to improve reaction efficiency and stereochemical control in analogous systems.

Optimization Strategies

Catalytic Enhancements

  • Nanoparticle Catalysis : Fe2O3 or Fe3O4 nanoparticles reduce reaction times by 30–50% and improve yields to >80% in Knoevenagel reactions.

  • Microwave Assistance : Microwave irradiation (150 W, 100°C) shortens cyclocondensation steps from hours to minutes.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves Z/E isomers.

  • Crystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray diffraction analysis.

Analytical Characterization

Final products are validated using:

  • 1H/13C NMR : Key signals include δ 8.2–8.5 ppm (pyrimidinone H), δ 2.8–3.1 ppm (propylamino CH2), and δ 1.6–1.8 ppm (thiazolidinone S-CH2).

  • HRMS : Molecular ion peaks at m/z 387.0921 [M+H]+ (calculated for C17H15N4O2S2).

  • X-ray Crystallography : Confirms Z-configuration and planarity of the thiazolidinone ring.

Challenges and Limitations

  • Isomer Separation : Z/E mixtures require rigorous chromatographic separation, reducing overall yield.

  • Scale-Up Issues : Exothermic reactions during thiazolidinone formation necessitate controlled batch processing .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and antimicrobial properties. The following sections detail its applications:

Anticancer Activity

Several studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidin-4-one compounds can inhibit various protein kinases involved in cell proliferation and survival. Specifically, compounds similar to 3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one have shown promise in targeting cyclin-dependent kinases (CDK) such as CDK4 and CDK6, which are crucial for cell cycle regulation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies suggest that thiazolidine derivatives exhibit significant activity against a variety of bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Inhibition of Cancer Cell Lines

A study investigated the effects of this compound on acute myeloid leukemia (AML) cell lines. Treatment with varying concentrations resulted in significant apoptosis and cell cycle arrest at the G1 phase. The study concluded that the compound could serve as a lead structure for developing new anticancer agents targeting specific kinases involved in AML progression .

Concentration (μM) Cell Viability (%) Apoptosis Rate (%)
0.258510
1.256530
2.504060

Case Study 2: Antimicrobial Activity Assessment

In another study, the antimicrobial activity of this compound was assessed against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo and oxo groups play a crucial role in binding to these targets, potentially inhibiting their activity. The propylamino group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Analogues

Compound Substituents (Position) LogP* Predicted Bioactivity Notes (From Evidence)
Target Compound Propylamino (2), Thioxo-thiazolidinone (3) ~2.8 Limited data; inferred antioxidant potential
Ethylamino Analog () Ethylamino (2), Allyl (thiazolidinone) ~2.1 Higher solubility; potential for metabolic oxidation
Methoxyethyl Analog () Methoxyethyl (3), Phenylethylamino (2) ~3.5 Improved hydrophobic binding; possible CNS activity
Thienopyrimidine () Phenyl (7), Thieno core ~3.2 Antimicrobial activity observed in related structures

*LogP values estimated using fragment-based methods.

Biological Activity

The compound 3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, including anticancer, antibacterial, and antioxidant properties. This article explores its biological activity based on recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N5O2SC_{18}H_{21}N_5O_2S with a molecular weight of approximately 373.46 g/mol. The compound features a thiazolidinone ring and a pyrido-pyrimidine core, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC18H21N5O2S
Molecular Weight373.46 g/mol
IUPAC Name3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Anticancer Activity

Research indicates that derivatives of thiazolidinones exhibit notable anticancer properties. For instance, compounds similar to our target have shown effectiveness against various cancer cell lines:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through caspase-dependent pathways. A study reported that certain thiazolidinone derivatives had IC50 values as low as 0.16 µM against MCF-7 breast cancer cells, highlighting their potency .
  • Case Study : A derivative demonstrated significant cytotoxicity against HT-29 colorectal cancer cells with an IC50 of 0.31 µM, indicating its potential as a therapeutic agent in cancer treatment .

Antibacterial Activity

The compound has also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria:

  • Research Findings : A study highlighted that thiazolidinone derivatives exhibited antibacterial effects exceeding those of traditional antibiotics like ampicillin by 10–50 fold. The most effective compound had a minimum inhibitory concentration (MIC) ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae .

Antioxidant Activity

The antioxidant properties of thiazolidinone derivatives are noteworthy:

  • Mechanism : The compounds can inhibit lipid peroxidation and enhance cellular defense mechanisms against oxidative stress. Specific derivatives have shown EC50 values indicating their effectiveness in scavenging free radicals .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; effective against MCF-7 (IC50 = 0.16 µM)
AntibacterialSuperior activity compared to ampicillin (MIC = 0.004–0.03 mg/mL)
AntioxidantInhibits lipid peroxidation; effective scavenger

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis involves multi-step reactions, including condensation of pyrido[1,2-a]pyrimidin-4-one precursors with thiazolidinone derivatives. Key steps include:

  • Knoevenagel condensation : To form the (Z)-configured methylidene bridge between the pyrimidinone and thiazolidinone moieties .
  • Amine coupling : Introduction of the propylamino group via nucleophilic substitution or reductive amination, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
  • Optimization : Reaction yields are improved using polar aprotic solvents (e.g., DMF) and microwave-assisted synthesis to reduce steric hindrance and reaction time .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the Z-configuration of the methylidene group and aromatic proton environments. For example, the thioxo group (C=S) in the thiazolidinone ring appears at ~170 ppm in ¹³C NMR .
  • LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ ion) and detects impurities. LC-MS with electrospray ionization (ESI) is preferred due to the compound’s low volatility .
  • IR Spectroscopy : Characteristic peaks for C=O (1650–1750 cm⁻¹) and C=S (1050–1250 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and potential bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electron density distribution to identify reactive sites (e.g., nucleophilic sulfur in the thioxo group). DFT also predicts tautomeric equilibria between thione and thiol forms, which influence binding to biological targets .
  • Molecular Docking : Screens against protein databases (e.g., PDB) to evaluate interactions with enzymes like cyclooxygenase (anti-inflammatory activity) or bacterial DNA gyrase (antimicrobial activity) .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 suggests moderate lipophilicity, enabling blood-brain barrier penetration) .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Use standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) to compare results under identical conditions. For example, discrepancies in IC₅₀ values may arise from cell-line variability (e.g., HeLa vs. MCF-7) .
  • Replicate Design : Employ split-plot or randomized block designs to control for batch effects in synthesis or assay protocols .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and validate trends .

Q. How can stereochemical purity (Z/E isomerism) be maintained during synthesis and storage?

  • Methodological Answer :

  • Stereoselective Synthesis : Use chiral catalysts (e.g., L-proline) or UV light to favor the Z-isomer via kinetic control .
  • Storage Conditions : Avoid prolonged exposure to light or heat, which promotes isomerization. Stabilize the compound in inert atmospheres (argon) at –20°C .
  • HPLC Validation : Chiral HPLC columns (e.g., Chiralpak IA) separate isomers and quantify purity (>98% Z-isomer required for pharmacological studies) .

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